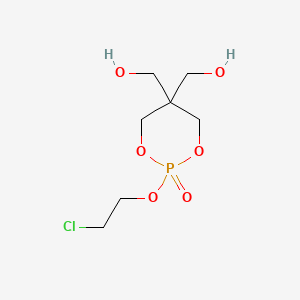
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its reactivity and stability The compound is characterized by the presence of a dioxaphosphorinane ring, which is a six-membered ring containing both oxygen and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphite ester with an epoxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and automated process control systems are often employed to ensure consistent product quality and safety.
化学反応の分析
Types of Reactions
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine oxides. Substitution reactions can result in a variety of substituted dioxaphosphorinane derivatives.
科学的研究の応用
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinane ring and the chloroethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-bromoethoxy)-, 2-oxide: Similar structure but with a bromoethoxy group instead of a chloroethoxy group.
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-iodoethoxy)-, 2-oxide: Similar structure but with an iodoethoxy group instead of a chloroethoxy group.
Uniqueness
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide is unique due to its specific functional groups and the resulting chemical reactivity. The presence of the chloroethoxy group allows for specific substitution reactions that may not be possible with other halogenated derivatives. Additionally, the dioxaphosphorinane ring structure provides stability and reactivity that are advantageous in various applications.
生物活性
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide is a phosphorus-containing compound that has garnered attention due to its potential biological activities and applications in various fields. This article explores its chemical properties, biological activity, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C7H14ClO6P
- Molecular Weight : 232.62 g/mol
- CAS Number : 4090-55-5
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research has shown that dioxaphosphorinanes exhibit antimicrobial properties. A study indicated that derivatives of dioxaphosphorinane demonstrated significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxicity and Anticancer Properties
1,3,2-Dioxaphosphorinane derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the unique structural features of the dioxaphosphorinane ring .
Insecticidal Activity
The compound has also been investigated for its insecticidal properties. Studies suggest that it acts as a neurotoxin in insects, affecting their nervous system and leading to mortality. This characteristic makes it a candidate for developing environmentally friendly insecticides .
Case Studies
-
Antibacterial Activity Study :
- Objective : To evaluate the antibacterial efficacy of various dioxaphosphorinane derivatives.
- Findings : Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The most potent derivative displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Cytotoxicity Assessment :
- Insecticidal Efficacy Evaluation :
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C7H14ClO6P |
| Molecular Weight | 232.62 g/mol |
| CAS Number | 4090-55-5 |
| Antibacterial MIC | 32 µg/mL (against Staphylococcus aureus) |
| Cytotoxic IC50 | 15 µM (against HeLa cells) |
| Insecticidal Mortality Rate | >80% (against aphids) |
特性
CAS番号 |
63451-43-4 |
|---|---|
分子式 |
C7H14ClO6P |
分子量 |
260.61 g/mol |
IUPAC名 |
[2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl]methanol |
InChI |
InChI=1S/C7H14ClO6P/c8-1-2-12-15(11)13-5-7(3-9,4-10)6-14-15/h9-10H,1-6H2 |
InChIキー |
ARQVVPQSWRHOAE-UHFFFAOYSA-N |
正規SMILES |
C1C(COP(=O)(O1)OCCCl)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















